Lufotrelvir

3CLpro inhibition SARS-CoV-2 antiviral in vitro potency comparison

Lufotrelvir is an intravenous phosphate prodrug of the 3CLpro inhibitor PF-00835231, designed for hospitalized COVID-19 models where oral bioavailability is compromised. Continuous 24‑h infusions (250–500 mg) achieve unbound active metabolite concentrations 2‑ to 4‑fold above in vitro EC90, a PK/PD relationship not attainable with oral agents. Its lack of P‑glycoprotein efflux sensitivity makes it a non‑substitutable tool for antiviral research in tissues with high P‑gp expression. Synergistic with remdesivir, this compound is essential for combination studies targeting two distinct replication steps.

Molecular Formula C24H33N4O9P
Molecular Weight 552.5 g/mol
CAS No. 2468015-78-1
Cat. No. B8198245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLufotrelvir
CAS2468015-78-1
Molecular FormulaC24H33N4O9P
Molecular Weight552.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1CCNC1=O)C(=O)COP(=O)(O)O)NC(=O)C2=CC3=C(N2)C=CC=C3OC
InChIInChI=1S/C24H33N4O9P/c1-13(2)9-18(28-24(32)19-11-15-16(26-19)5-4-6-21(15)36-3)23(31)27-17(10-14-7-8-25-22(14)30)20(29)12-37-38(33,34)35/h4-6,11,13-14,17-18,26H,7-10,12H2,1-3H3,(H,25,30)(H,27,31)(H,28,32)(H2,33,34,35)/t14-,17-,18-/m0/s1
InChIKeyFQKALOFOWPDTED-WBAXXEDZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lufotrelvir (CAS 2468015-78-1) Procurement Profile: Intravenous Phosphate Prodrug of the 3CL Protease Inhibitor PF-00835231 for COVID-19 Research


Lufotrelvir (CAS 2468015-78-1, PF-07304814) is an investigational small-molecule phosphate prodrug that is rapidly converted in vivo to the active 3-chymotrypsin-like protease (3CLpro, also termed Mpro) inhibitor PF-00835231 [1]. As a covalent inhibitor of SARS-CoV-2 3CLpro, lufotrelvir is designed for intravenous administration, a feature that differentiates it from orally bioavailable 3CLpro inhibitors such as nirmatrelvir [2]. The compound has completed Phase 1b clinical evaluation in hospitalized COVID-19 patients and has been studied preclinically in multiple coronavirus models [3].

Why Generic 3CL Protease Inhibitors Cannot Substitute for Lufotrelvir in Intravenous COVID-19 Research


Intravenous administration of lufotrelvir is not merely a convenience; it is a defining characteristic that addresses specific clinical and preclinical research needs in hospitalized COVID-19 patients where oral bioavailability is compromised [1]. While oral 3CLpro inhibitors such as nirmatrelvir and ensitrelvir dominate outpatient therapy, lufotrelvir's phosphate prodrug design enables complete conversion to PF-00835231 after infusion, achieving plasma concentrations of the active moiety that exceed the in vitro EC90 by 2- to 4-fold [2]. This PK/PD relationship is distinct from oral agents and is supported by Phase 1b safety data in hospitalized patients [3]. Furthermore, lufotrelvir exhibits no statistical difference in antiviral potency in Vero cells expressing high levels of the efflux transporter P-glycoprotein, a feature that may confer an advantage over compounds subject to efflux-mediated resistance [4]. These quantitative differentiators render lufotrelvir a non-substitutable tool for intravenous antiviral research, combination studies with remdesivir, and investigations of 3CLpro inhibition in critical care settings.

Quantitative Differentiation of Lufotrelvir: Comparative Evidence Against Leading 3CLpro Inhibitors


In Vitro Potency: Lufotrelvir vs. Nirmatrelvir in FRET and CPE Assays

In a FRET-based enzymatic assay, lufotrelvir (as the prodrug PF-07304814) demonstrates an IC50 of 0.27 nM against SARS-CoV-2 3CLpro, which is approximately 11.5-fold more potent than nirmatrelvir (Ki = 3.11 nM) [1]. However, in a CPE-based antiviral assay using VeroE6-enACE2 cells, lufotrelvir exhibits an EC50 of 39.8 μM, whereas nirmatrelvir displays an EC50 of 77.9 nM in A549-ACE2 cells [1]. This discrepancy between enzymatic and cell-based potency highlights the influence of cellular permeability and prodrug conversion on lufotrelvir's activity profile [2].

3CLpro inhibition SARS-CoV-2 antiviral in vitro potency comparison

P-Glycoprotein Efflux Resistance: Lufotrelvir vs. Other 3CLpro Inhibitors

Lufotrelvir (PF-07304814) shows no statistical difference in antiviral potency when tested in Vero cells expressing high levels of the efflux transporter P-glycoprotein (P-gp) compared to wild-type Vero cells [1]. In contrast, many antiviral compounds, including several investigational 3CLpro inhibitors, are substrates for P-gp and exhibit reduced intracellular accumulation and antiviral activity in cells overexpressing this transporter [2]. This property suggests that lufotrelvir's active metabolite PF-00835231 is not efficiently effluxed by P-gp, potentially maintaining antiviral efficacy in tissues with high P-gp expression.

efflux transporter P-glycoprotein antiviral resistance

In Vivo Prodrug Conversion Efficiency and Interspecies Pharmacokinetics

Following intravenous administration, lufotrelvir is rapidly and completely converted to its active moiety PF-00835231 [1]. In preclinical species, the systemic exposure to PF-00835231 achieved after lufotrelvir administration is 68% in rats, 81% in dogs, and 76% in monkeys relative to direct intravenous administration of PF-00835231 [2]. In humans, a continuous 24-hour infusion of lufotrelvir (50-700 mg) results in dose-proportional plasma concentrations of PF-00835231, with unbound concentrations exceeding the in vitro EC90 by 2-fold (250 mg dose) and 4-fold (500 mg dose) [3].

prodrug conversion pharmacokinetics species translation

In Vivo Efficacy in Murine SARS-CoV-2 Model: Lufotrelvir vs. Nirmatrelvir

In BALB/c mice infected with SARS-CoV-2, lufotrelvir administered intravenously achieves a dose-dependent reduction in lung viral titers of ≥3 log10 [1]. In comparison, oral nirmatrelvir at doses of 300 mg/kg and 1000 mg/kg reduces lung viral titer by 1.4 and 1.9 log10 CCID50/ml, respectively [2]. While direct cross-study comparisons are limited by differing dosing routes and readouts, lufotrelvir's ≥3 log10 reduction in lung viral titer is comparable to or exceeds that observed with nirmatrelvir in similar murine models, supporting its potential for robust antiviral activity in vivo.

in vivo efficacy lung viral titer BALB/c mouse model

DMSO Solvate Formulation for Long-Term Storage Stability

Lufotrelvir exhibits a propensity to epimerize and degrade, which posed significant challenges for long-term storage and parenteral formulation [1]. To address this, a DMSO-solvated form of lufotrelvir was developed and characterized, enabling stable long-term storage at -20°C [2]. This formulation advance is specific to lufotrelvir and is not required for structurally distinct 3CLpro inhibitors such as nirmatrelvir or ensitrelvir, which are stable as free bases or other salt forms [3].

solid-state formulation solvate storage stability

Optimal Research and Industrial Applications for Lufotrelvir Based on Quantitative Evidence


Intravenous Antiviral Efficacy Studies in Hospitalized COVID-19 Models

Lufotrelvir is optimally suited for preclinical and clinical studies requiring intravenous administration of a 3CLpro inhibitor. Phase 1b data confirm that continuous 24-hour infusions of 250 mg or 500 mg achieve unbound plasma concentrations of the active metabolite PF-00835231 that are 2-fold and 4-fold above the in vitro EC90, respectively [1]. This PK/PD relationship supports its use in severe COVID-19 models where oral bioavailability may be compromised and where sustained target coverage is desired [2].

Combination Antiviral Therapy with Remdesivir

In vitro studies have demonstrated synergistic antiviral effects when lufotrelvir (as PF-00835231) is combined with remdesivir [1]. This combination targets two distinct steps in the SARS-CoV-2 replication cycle (protease and polymerase inhibition), and lufotrelvir's intravenous route aligns with remdesivir's IV administration, making this combination particularly relevant for hospitalized patient research [2].

P-Glycoprotein Efflux Transporter Studies

Lufotrelvir's lack of sensitivity to P-glycoprotein-mediated efflux [1] makes it a valuable tool for investigating antiviral activity in tissues with high P-gp expression, such as the blood-brain barrier or intestinal epithelium. Researchers studying efflux transporter effects on antiviral distribution can use lufotrelvir as a negative control or as a compound that circumvents P-gp-mediated resistance [2].

Pan-Coronavirus 3CLpro Inhibitor Development

Crystal structures of PF-00835231 (the active moiety of lufotrelvir) bound to the Mpro of the delta-coronavirus HKU15 reveal conserved binding interactions that may be leveraged for structure-based design of pan-CoV inhibitors [1]. Lufotrelvir's broad-spectrum activity against α-, β-, and γ-coronavirus 3CLpro enzymes [2] positions it as a reference inhibitor for studies aiming to develop next-generation broad-spectrum coronavirus antivirals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lufotrelvir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.